Balixafortide - 1051366-32-5

Balixafortide

Catalog Number: EVT-260901
CAS Number: 1051366-32-5
Molecular Formula: C80H112N22O21S2
Molecular Weight: 1782.029
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Balixafortide is a synthetic, cyclic peptide classified as a chemokine receptor antagonist. [] Specifically, it demonstrates high affinity for the human CXC chemokine receptor 4 (CXCR4), acting as a potent and selective antagonist. [, , , ] Its role in scientific research centers around its ability to inhibit CXCR4, a receptor implicated in various physiological and pathological processes, including tumor growth, metastasis, and immune response. [, , , , ]

Chemical Reactions Analysis

The provided abstracts do not delve into specific chemical reactions involving Balixafortide beyond its binding interaction with the CXCR4 receptor. [, , , , , ] Further research is needed to explore the potential chemical reactivity and modifications of Balixafortide.

Mechanism of Action

Balixafortide exerts its biological effects primarily by antagonizing the CXCR4 receptor. [, , , , , ] It binds to CXCR4 with high affinity, preventing the binding of its natural ligand, stromal cell-derived factor-1 (SDF-1 or CXCL12). [] This antagonism disrupts CXCL12/CXCR4 signaling, which is implicated in various cellular processes, including chemotaxis, angiogenesis, and tumor progression.

  • Sensitize tumor cells to chemotherapy: Disrupting the tumor microenvironment and enhancing the cytotoxic effects of chemotherapeutic agents. [, , ]
  • Suppress metastasis: Inhibiting CXCR4-mediated migration and homing of tumor cells to distant sites. [, , ]
  • Modulate angiogenesis: Reducing the production of vascular endothelial growth factor alpha (VEGFα), a key regulator of blood vessel formation, thereby potentially inhibiting tumor angiogenesis. []
  • Activate immune response: Enhancing the infiltration and activity of immune cells within the tumor microenvironment. [, , , , ]
Applications
  • Breast Cancer Research:
    • Investigated as a potential therapeutic agent for metastatic HER2-negative breast cancer, both as a single agent and in combination with eribulin. [, , , , , ]
    • Studies explored its ability to enhance the efficacy of chemotherapy, suppress metastasis, and modulate the immune response in breast cancer models. [, , , , , , ]
    • Utilized in the development of targeted nanoparticles for the detection of lymph node-invaded breast cancer. []
  • Prostate Cancer Research:
    • Preclinical studies demonstrated its potential in enhancing the antitumor activity of docetaxel in prostate cancer bone metastasis models. [, ]
  • B Cell Lymphoma Research:
    • In vitro studies suggested its potential in enhancing the antitumor activity of conventional and targeted therapies in B cell lymphoma models, including those resistant to PI3K/BTK inhibitors. []

Plerixafor

  • Compound Description: Plerixafor is a small-molecule CXCR4 antagonist approved by the Food and Drug Administration (FDA) in 2008 for hematopoietic stem cell mobilization.

Eribulin

  • Compound Description: Eribulin is a chemotherapy drug that interferes with microtubule growth within the cell, inhibiting cell division and tumor growth.
  • Relevance: While not structurally related to Balixafortide, Eribulin plays a crucial role in Balixafortide's research. Numerous studies investigate the synergistic anti-tumor effect of combining these two agents, particularly in HER2-negative metastatic breast cancer. , ,

Docetaxel

  • Compound Description: Docetaxel is another chemotherapy drug that, similar to Eribulin, disrupts microtubule function to inhibit cancer cell division.
  • Relevance: Research indicates that Balixafortide enhances Docetaxel's anti-tumor activity in prostate cancer bone metastases models. This suggests a potential for Balixafortide to improve the efficacy of other chemotherapeutic agents beyond Eribulin.

Mavorixafor (X4P-001)

  • Compound Description: Mavorixafor is a small-molecule antagonist of CXCR4.

Motixafortide (BL-8040)

  • Compound Description: Motixafortide is another small-molecule CXCR4 antagonist.

LY2510924

  • Compound Description: LY2510924 is a small molecule that acts as a CXCR4 antagonist.

Ulocuplumab

  • Compound Description: Ulocuplumab is a monoclonal antibody that targets and inhibits CXCR4.

SPX5551 (POL5551)

  • Compound Description: SPX5551 is a potent CXCR4 inhibitor.

Properties

CAS Number

1051366-32-5

Product Name

Balixafortide

IUPAC Name

3-[(1R,4S,7S,10S,16S,22R,25S,28S,31S,34R,37S,40S,43S,46R,52S,55S)-25-(4-aminobutyl)-43-(2-aminoethyl)-40-(3-carbamimidamidopropyl)-55-(hydroxymethyl)-10,31,37-tris[(4-hydroxyphenyl)methyl]-7-(1H-imidazol-5-ylmethyl)-4,52-dimethyl-3,8,11,17,23,26,29,32,35,38,39,42,45,51,54,57-hexadecaoxo-59,60-dithia-2,5,6,9,12,18,24,27,30,33,36,41,44,50,53,56-hexadecazapentacyclo[32.23.4.012,16.018,22.046,50]henhexacontan-28-yl]propanamide

Molecular Formula

C80H112N22O21S2

Molecular Weight

1782.029

InChI

InChI=1S/C84H118N24O21S2/c1-44-70(116)102-62-41-130-131-42-63(77(123)98-57(35-46-14-20-50(110)21-15-46)69(115)68(114)53(10-5-31-91-84(88)89)94-73(119)56(28-30-86)97-79(125)64-11-6-32-106(64)81(127)45(2)93-76(122)61(40-109)101-78(62)124)103-74(120)58(36-47-16-22-51(111)23-17-47)99-72(118)55(26-27-67(87)113)95-71(117)54(9-3-4-29-85)96-80(126)65-12-7-33-107(65)83(129)66-13-8-34-108(66)82(128)60(37-48-18-24-52(112)25-19-48)100-75(121)59(105-104-44)38-49-39-90-43-92-49/h14-25,39,43-45,53-66,104-105,109-112H,3-13,26-38,40-42,85-86H2,1-2H3,(H2,87,113)(H,90,92)(H,93,122)(H,94,119)(H,95,117)(H,96,126)(H,97,125)(H,98,123)(H,99,118)(H,100,121)(H,101,124)(H,102,116)(H,103,120)(H4,88,89,91)/t44-,45-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64+,65+,66-/m0/s1

InChI Key

UUTLJGUXRVWOSI-YYXAXUJHSA-N

SMILES

CC1C(=O)NC2CSSCC(C(=O)NC(C(=O)C(=O)C(NC(=O)C(NC(=O)C3CCCN3C(=O)C(NC(=O)C(NC2=O)CO)C)CCN)CCCNC(=N)N)CC4=CC=C(C=C4)O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C5CCCN5C(=O)C6CCCN6C(=O)C(NC(=O)C(NN1)CC7=CN=CN7)CC8=CC=C(C=C8)O)CCCCN)CCC(=O)N)CC9=CC=C(C=C9)O

Solubility

Soluble in DMSO, soluble in water.

Synonyms

POL6326; POL 6326; POL6326; Balixafortide; Ala-cys-ser-ala-pro-arg-tyr-cys-tyr-gln-lys-pro-pro-tyr-his cyclic (2->9)-disulfide

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.